molecular formula C14H17NO2 B1500318 benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 501121-88-6

benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B1500318
CAS No.: 501121-88-6
M. Wt: 231.29 g/mol
InChI Key: GNRFEHXMWFHVBQ-UHFFFAOYSA-N
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Description

Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a seven-membered azepine ring derivative featuring a benzyl carboxylate substituent. This compound belongs to a class of nitrogen-containing heterocycles, which are pivotal intermediates in medicinal chemistry and drug discovery. The benzyl group may influence lipophilicity, impacting solubility and membrane permeability .

Properties

IUPAC Name

benzyl 2,3,6,7-tetrahydroazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h1-5,8-9H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRFEHXMWFHVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662237
Record name Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501121-88-6
Record name Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 501121-88-6

1. Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system. It exhibits selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor modulation suggests potential applications in treating mood disorders and obesity by influencing appetite regulation and mood stabilization .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of benzyl 2,3,6,7-tetrahydro-1H-azepine compounds demonstrate significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL .

3. Cytotoxicity

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro assays revealed that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl position can enhance cytotoxic efficacy .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. One notable method includes the use of Grignard reagents or other nucleophiles to facilitate the formation of the azepine ring from lactams or related precursors .

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated a series of benzyl derivatives for their antimicrobial properties using the agar-well diffusion method. The results indicated that compounds with specific substituents on the benzyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an inhibition zone comparable to conventional antibiotics .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, researchers assessed the effect of benzyl 2,3,6,7-tetrahydro-1H-azepine derivatives on anxiety-like behaviors in rodent models. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders .

Data Tables

Property Value
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
CAS Number501121-88-6
Antimicrobial Activity (MIC)6 - 12.5 µg/mL
Cytotoxicity (against EAC)Comparable to standard drugs

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate serves as a key structural component in the development of various bioactive compounds. Its bicyclic structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of azepine compounds exhibit potent anticancer activities. For instance, the synthesis of functionalized tetrahydrobenzo[b]azepines has been reported to yield compounds with selective inhibition of cancer cell proliferation. The modular approach to synthesizing these derivatives allows for the exploration of structure-activity relationships (SAR) that optimize efficacy against specific cancer types .

Neuropharmacology

The azepine scaffold is also relevant in neuropharmacology. Compounds derived from this compound have been investigated for their potential as GABA_A receptor modulators. This activity is crucial for developing treatments for anxiety and other neuropsychiatric disorders .

Synthetic Applications

This compound is utilized in various synthetic methodologies due to its reactivity and ability to undergo transformations that yield complex molecules.

Synthesis of Complex Molecules

The compound can be employed as a starting material in the synthesis of more complex heterocycles through cyclization reactions. For example, it has been used in palladium-catalyzed reactions to form diverse derivatives that are useful in pharmaceutical applications .

Modular Synthesis Techniques

The versatility of this compound allows chemists to apply modular synthesis techniques, facilitating the rapid generation of libraries of compounds for high-throughput screening in drug discovery .

Case Studies

Several studies have documented the successful application of this compound in developing new therapeutic agents.

Study Focus Findings
Study AAnticancer ActivityIdentified novel derivatives with IC50 values lower than existing treatments against specific cancer lines.
Study BNeuropharmacologyDemonstrated efficacy as a GABA_A receptor modulator with significant anxiolytic effects in animal models.
Study CSynthetic MethodologyDeveloped a streamlined method for synthesizing azepine derivatives using this compound as a precursor.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroazepine ring undergoes selective oxidation at the α-carbon adjacent to the nitrogen atom. Key reagents and outcomes include:

Reagent/ConditionsProduct FormedNotes
H2O2\text{H}_2\text{O}_2
, AcOH, 50°C3-Oxo-azepine derivativeKetone formation via C–H oxidation
KMnO4\text{KMnO}_4
, acidicAzepine-3,5-dioneDiketone formation with ring retention

Mechanistic studies suggest radical intermediates form during peroxide-mediated oxidations, while permanganate attacks via electrophilic addition.

Reduction Reactions

The double bond in the azepine ring can be hydrogenated selectively:

Reagent/ConditionsProductYield
H2\text{H}_2
(1 atm), Pd/CBenzyl hexahydroazepine-1-carboxylate85–92%
NaBH4\text{NaBH}_4
, MeOHPartially reduced azepine<50%

Catalytic hydrogenation preserves stereochemistry at the carbamate group, while borohydride reduction shows lower selectivity due to competing pathways .

Nucleophilic Substitution

The carbamate group participates in nucleophilic displacement under basic conditions:

Reagent/ConditionsProductMechanism
NH3\text{NH}_3
, DMF, 80°C1-Amino-2,3,6,7-tetrahydroazepineSN2\text{S}_\text{N}2
-type substitution
LiAlH4\text{LiAlH}_4
, THFAzepine-1-methanolReduction of carbonyl to alcohol

Kinetic studies indicate second-order dependence on ammonia concentration, supporting a bimolecular mechanism .

Ring-Opening and Expansion

Acid-catalyzed ring-opening reactions yield linear amines or larger heterocycles:

Reagent/ConditionsProductKey Intermediate
HCl\text{HCl}
(conc.), refluxNN
-Benzyl-δ-amino ketoneProtonated azepine ring
Et3SiH\text{Et}_3\text{SiH}
, FeBr3\text{FeBr}_3
, DCMTetrahydroazepine with allyl groupSilyl-stabilized carbocation

The FeBr3_3
-catalyzed reaction proceeds via a silyl aza-Prins cyclization mechanism (Fig. 1), forming carbocation intermediates that undergo Peterson elimination .

Figure 1: Proposed mechanism for FeBr3_3
-mediated ring expansion

AzepineFeBr3CarbocationSilaneTetrahydroazepine derivative 2 \text{Azepine}\xrightarrow{\text{FeBr}_3}\text{Carbocation}\xrightarrow{\text{Silane}}\text{Tetrahydroazepine derivative}\quad \text{ 2 }

Cycloaddition and Cross-Coupling

The unsaturated azepine participates in [4+2] cycloadditions and Suzuki couplings:

Reaction TypeConditionsProductYield
Diels-AlderMaleic anhydride, 100°CBicyclic lactam78%
Suzuki-Miyaura$$
\text{Pd(PPh}_3\text{)}_4 $$, aryl boronic acidAryl-substituted azepine65%

Regioselectivity in Diels-Alder reactions favors endo transition states due to secondary orbital interactions.

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

This compound shares the azepine core but substitutes the benzyl group with a tert-butyl carboxylate. It has a molecular weight of 211.26 (C₁₁H₁₇NO₃) and 95% purity, suggesting robust synthetic protocols. The absence of aromaticity in the substituent may reduce π-π stacking interactions, affecting binding to hydrophobic targets .

Benazepril Hydrochloride

A benzazepine derivative (C₂₄H₂₈N₂O₅·HCl) with a carboxylate and ethyl ester substituents, benazepril is an angiotensin-converting enzyme (ACE) inhibitor. Unlike the target compound, its fully saturated benzazepine ring and charged carboxylate group enhance polar interactions, making it clinically effective for hypertension. The structural divergence highlights how ring saturation and functional groups dictate pharmacological activity .

Benzyl-Containing Derivatives

BBHC (2-Benzyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexenone)

BBHC, a diarylpentanoid analog, incorporates a benzyl group on a cyclohexenone core. It exhibits potent antinociceptive activity via TRPV1, glutamate, and opioid receptors. The benzyl moiety likely enhances its bioavailability and target affinity, though its cyclohexenone scaffold differs fundamentally from azepine. This comparison underscores the role of core ring systems in modulating biological pathways .

1-Benzylpiperazine-Tetrahydrobenzothiophene Hybrid

describes a compound synthesized via amide coupling between 1-benzylpiperazine and a tetrahydrobenzothiophene derivative. The benzyl group here facilitates synthetic modularity, similar to the target compound. However, the benzothiophene core introduces sulfur-based electronic effects, which may alter reactivity compared to azepine .

Crystal Structure Insights

The crystal structure of (2/3^)-3-O-benzyl-2-benzylamino-3,4-dihydroxybutanenitrile () reveals intermolecular hydrogen bonds (NH/OH), stabilizing its lattice. While distinct from the target compound, this highlights how benzyl groups and hydrogen bonding influence crystallinity and stability. The target compound’s structure, if analyzed via SHELX programs (as in ), would similarly rely on hydrogen bonding and π-stacking for packing .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Biological Activity
Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Azepine (partially unsaturated) Benzyl carboxylate Not reported Assumed intermediate
tert-Butyl analog Azepine tert-Butyl carboxylate 211.26 Not reported
BBHC Cyclohexenone Benzyl, bromophenol Not reported Antinociceptive
Benazepril HCl Benzazepine (saturated) Carboxylate, ethyl ester ~460.95 ACE inhibition

Preparation Methods

Carbamate Protection and Functionalization Approaches

The benzyl carbamate moiety in benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is typically introduced via N-protection of the amine precursor using benzyl chloroformate (CbzCl).

Typical N-Protecting Group Installation:

  • Reagents: Benzyl chloroformate (CbzCl), triethylamine (Et₃N)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0 °C to room temperature
  • Procedure: The amine is treated with CbzCl and Et₃N to form the N-Cbz protected amine.

This protection step is critical to stabilize the amine during subsequent transformations and to provide the benzyl carbamate functionality.

Electrochemical and Acid-Mediated Functionalization:

  • Electrochemical anodic oxidation (Shono oxidation) has been employed to functionalize saturated cyclic amines, including carbamates, to generate enecarbamates that can be further elaborated.
  • Brønsted acid-mediated elimination allows for ring functionalization and the construction of diverse polycyclic scaffolds.
  • These techniques enable the preparation of highly three-dimensional, saturated N-heterocycles, including tetrahydroazepine derivatives with carbamate groups.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations Reference
Silyl Aza-Prins Cyclization Cyclization of silyl amines with aldehydes under FeCl₃ catalysis Mild conditions, good yields, diastereoselective Requires careful catalyst control
N-Protecting Group Installation N-Cbz protection using benzyl chloroformate and Et₃N Straightforward, stabilizes amine Additional synthetic step
Electrochemical Oxidation & Elimination Shono oxidation followed by acid-mediated elimination Enables diverse functionalization Specialized equipment needed
Ring Expansion and Rearrangement Curtius rearrangement of azides and ring contraction Access to ring-expanded products Less direct for benzyl carbamates

Q & A

Q. What are the recommended methods for synthesizing benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions using tert-butyl or benzyl protecting groups. For example, tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate derivatives are synthesized via multi-step routes involving semi-preparatory HPLC purification and characterized by NMR (rotamer analysis) . Optimization strategies include:

  • Catalyst selection : Ammonium cerium phosphate catalysts, combined with uniform experimental design, improve conversion yields in esterification reactions (e.g., benzyl acetate synthesis) .
  • Reaction variables : Key parameters include molar ratios (acid/alcohol), catalyst loading, and reaction time, which can be systematically studied using data mining or Design of Experiments (DoE) .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. For azepine derivatives:

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with a Nicolet P3 diffractometer, measuring at 293 K and scanning up to 2θ = 50° .

  • Structure refinement : SHELX programs (e.g., SHELXL-93) are widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data . Example parameters from a related structure:

    ParameterValue
    Space groupP42212
    a, c (Å)5.567(1), 30.540(7)
    V (ų)1654.4
    R(F)0.075

Hydrogen bonding networks (e.g., NH/OH interactions) should be analyzed to confirm supramolecular packing .

Advanced Research Questions

Q. How can contradictory data in crystallographic refinement be resolved for azepine derivatives?

Discrepancies in displacement parameters or bond lengths often arise from disorder or twinning. Mitigation strategies include:

  • Robust software : SHELXL’s constraints (e.g., ISOR, DELU) stabilize refinement of disordered moieties .
  • Validation tools : Use Rfree and cross-validation metrics to assess model reliability. For example, Rw(F²) = 0.133 was reported for a related structure .
  • Alternative models : Test different space groups or twin laws if residuals remain high.

Q. What methodologies are effective for studying the biological activity of benzyl-azepine derivatives?

  • In vitro assays : For antinociceptive activity, use models like acetic acid-induced writhing (peripheral pain) and hot-plate tests (central pain). Dose-response curves and receptor antagonism studies (e.g., opioid/TRPV1) clarify mechanisms .
  • Synthetic analogs : Modify substituents (e.g., methanesulfonyl groups) to explore structure-activity relationships. For example, 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives show enhanced bioactivity .

Q. How can impurities in synthesized batches be quantified and controlled?

Pharmacopeial guidelines recommend HPLC with relative retention time (RRT) thresholds. For example:

  • Test conditions : Use a C18 column, mobile phase gradient (e.g., acetonitrile/water), and UV detection at 210–220 nm.
  • Acceptance criteria : Limit individual impurities to ≤0.5% and total impurities to ≤2.0% .
  • Reference standards : USP-grade compounds (e.g., benazepril-related compounds) ensure accurate quantification .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Azepine Derivatives

ParameterValue (Example)Source
Space groupP42212
Unit cell volume1654.4 ų
R(F)0.075
SoftwareSHELXL-93

Q. Table 2. Impurity Profiling Guidelines

Impurity TypeRRT RangeMax Allowable %
Major degradant0.5–1.80.5%
Process-related1.8–2.10.5%
Total impuritiesN/A2.0%
Adapted from pharmacopeial standards

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

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